molecular formula C18H20INO2 B4585599 N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline

N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline

Cat. No. B4585599
M. Wt: 409.3 g/mol
InChI Key: SFWQKTWXBAMOJM-UHFFFAOYSA-N
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Description

Research in the field of organic synthesis often explores the synthesis and characterization of aniline derivatives due to their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The structural and functional diversity of these compounds allows for a broad exploration of their physical and chemical properties, reactivity, and potential applications.

Synthesis Analysis

The synthesis of complex aniline derivatives typically involves multi-step organic reactions, starting from simple precursors. For example, the synthesis of specific aniline derivatives has been achieved through methods like high-pressure hydrolysis, reduction reactions, and condensation processes, showcasing the versatility and complexity of synthetic strategies in organic chemistry (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure and vibrational properties of aniline derivatives can be explored using techniques such as FT-IR, FT-Raman spectroscopy, and X-ray diffraction. These studies provide insights into the molecular geometry, hydrogen bonding interactions, and the impact of substituents on the molecular structure (E. Bravanjalin Subi et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of aniline derivatives are influenced by their molecular structure. Studies on similar compounds have shown a variety of intermolecular interactions, such as hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking, which play significant roles in determining the compounds' physical and chemical behaviors (C. Glidewell et al., 2002).

Physical Properties Analysis

The physical properties, including phase behavior and mesomorphic characteristics, of aniline derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. These properties are crucial for the application of these compounds in liquid crystal displays and other materials science applications (G. Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and interactions with other molecules can be assessed through various analytical techniques. Studies have explored the chemical reactivity through mechanisms such as photoisomerization and cyclization reactions, highlighting the dynamic behavior of these compounds under different conditions (Aihua Gao, Meishan Wang, 2021).

Scientific Research Applications

Crystal Growth and Structural Analysis
Research into compounds with structural similarities to N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has explored their crystal growth, structural, and vibrational characteristics. These studies often involve advanced techniques like FT-IR and FT-Raman spectroscopy, along with density functional method (DFT) calculations to understand the molecular geometry and vibrational frequencies. Such research can reveal insights into the stability of molecular arrangements influenced by hydrogen bonding interactions, which could be relevant for the study of this compound as well (Bravanjalin Subi et al., 2022).

Chemical Reactivity and Antimicrobial Activity
The antimicrobial activity of structurally related compounds has been investigated, providing a foundation for assessing the potential biomedical applications of this compound. These studies include in vitro testing against pathogens like Aspergillus niger and Staphylococcus aureus, and employ techniques such as molecular docking studies to evaluate the compound's effectiveness. Such research may offer a pathway to understanding the antimicrobial potential of this compound (Bravanjalin Subi et al., 2022).

Molecular Dynamic Simulation
The behavior of similar molecules under various conditions has been examined using molecular dynamic simulations. This computational approach helps in understanding how compounds like this compound might behave in different environments, influencing their potential applications in scientific research and development (Bravanjalin Subi et al., 2022).

Non-Linear Optical (NLO) Properties
The NLO properties of compounds structurally related to this compound have been analyzed, suggesting potential applications in the field of optoelectronics. Research into the charge transfer within molecules and their NLO characteristics can provide insights into the utility of this compound in developing optical materials and devices (Bravanjalin Subi et al., 2022).

properties

IUPAC Name

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-10-22-18-16(19)11-14(12-17(18)21-4-2)13-20-15-8-6-5-7-9-15/h3,5-9,11-12,20H,1,4,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQKTWXBAMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)I)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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